Biotin Ethylenediamine [N-(2-Aminoethyl)biotinamide, hydrobromide] Biotin Ethylenediamine [N-(2-Aminoethyl)biotinamide, hydrobromide] Amine-Containing biotin probe that serves as a versatile intermediate for the coupling of biotin to DNA, carboxylic acids, and other biomolecules. It can be conjugated to aldehydes/ketones to form a Schiff base – which can be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form a stable biotinylated probes, also noted for use in transglutaminase-mediated modification of glutamine residues in cells and certain proteins. Please also see bottom of the page for other related probes.
Brand Name: Vulcanchem
CAS No.: 216299-38-6
VCID: VC0149246
InChI: InChI=1S/C12H22N4O2S.BrH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br
Molecular Formula: C12H23BrN4O2S
Molecular Weight: 367.31 g/mol

Biotin Ethylenediamine [N-(2-Aminoethyl)biotinamide, hydrobromide]

CAS No.: 216299-38-6

Reference Standards

VCID: VC0149246

Molecular Formula: C12H23BrN4O2S

Molecular Weight: 367.31 g/mol

Biotin Ethylenediamine  [N-(2-Aminoethyl)biotinamide, hydrobromide] - 216299-38-6

CAS No. 216299-38-6
Product Name Biotin Ethylenediamine [N-(2-Aminoethyl)biotinamide, hydrobromide]
Molecular Formula C12H23BrN4O2S
Molecular Weight 367.31 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrobromide
Standard InChI InChI=1S/C12H22N4O2S.BrH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1
Standard InChIKey SGNZEZHLDUVMMU-GRIHUTHFSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Br
SMILES C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br
Description Amine-Containing biotin probe that serves as a versatile intermediate for the coupling of biotin to DNA, carboxylic acids, and other biomolecules. It can be conjugated to aldehydes/ketones to form a Schiff base – which can be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form a stable biotinylated probes, also noted for use in transglutaminase-mediated modification of glutamine residues in cells and certain proteins. Please also see bottom of the page for other related probes.
PubChem Compound 22882678
Last Modified Nov 11 2021
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